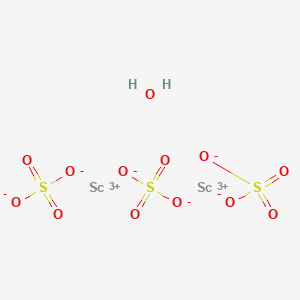
Scandium(III) sulfate hydrate
Übersicht
Beschreibung
Scandium(III) sulfate hydrate is a chemical compound with the formula Sc₂(SO₄)₃·xH₂O. It is the scandium salt of sulfuric acid and typically appears as white hygroscopic crystals or powder . This compound is known for its solubility in water and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium(III) sulfate hydrate can be synthesized by reacting scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with sulfuric acid (H₂SO₄). The general reaction is as follows: [ \text{Sc(OH)}_3 + 3 \text{H}_2\text{SO}_4 \rightarrow \text{Sc}_2(\text{SO}_4)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, scandium is often recovered as a by-product from the extraction of other metals such as aluminum, titanium, and rare earth elements. The recovery process typically involves acid leaching of bauxite residue (red mud) followed by solvent extraction or ion exchange methods to isolate scandium .
Analyse Chemischer Reaktionen
Types of Reactions
Scandium(III) sulfate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Scandium typically exists in the +3 oxidation state, making it resistant to further oxidation. Reduction reactions are less common.
Substitution: Scandium(III) sulfate can participate in substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Not commonly applicable due to scandium’s stable +3 oxidation state.
Reduction: Rarely occurs under standard conditions.
Substitution: Reactions with other acids or bases can lead to the formation of different scandium salts.
Major Products Formed
Scandium Hydroxide: Formed when scandium sulfate reacts with a strong base.
Scandium Oxide: Can be obtained by thermal decomposition of scandium sulfate.
Wissenschaftliche Forschungsanwendungen
Scandium(III) sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological effects and interactions with various biomolecules.
Medicine: Explored for its use in pharmaceuticals and as a tracer in medical imaging.
Industry: Utilized in the production of high-strength aluminum-scandium alloys and in fuel cells.
Wirkmechanismus
The mechanism of action of scandium(III) sulfate hydrate involves its interaction with water molecules and other ligands. In aqueous solutions, scandium ions form hydrated complexes, such as [Sc(H₂O)₆]³⁺. These complexes can participate in various biochemical and chemical processes, influencing the function of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Yttrium(III) sulfate: Similar in chemical behavior due to its position in the periodic table.
Lanthanum(III) sulfate: Shares similar properties but has a larger ionic radius.
Aluminum(III) sulfate: Chemically similar but differs in ionic radius and coordination chemistry.
Uniqueness
Scandium(III) sulfate hydrate is unique due to its smaller ionic radius compared to yttrium and lanthanum, leading to distinct coordination chemistry and reactivity. Its ability to form stable complexes with various ligands makes it valuable in catalysis and material science .
Eigenschaften
IUPAC Name |
scandium(3+);trisulfate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.H2O.2Sc/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQVPLYNCRMUIJ-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O13S3Sc2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















